Hobartine
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Overview
Description
Hobartine is a natural product found in Aristotelia chilensis with data available.
Scientific Research Applications
Chemical Structure and Properties
Hobartine is a tetracyclic indole alkaloid isolated from Aristotelia chilensis, known for its unique chemical structure. It lacks a keto group and features an endo double bond, distinguishing it from related compounds. Its structure is crucial as it influences its chemical behavior and potential applications in various fields (Paz Robles et al., 2014).
Applications Beyond Hobartine
While specific applications of Hobartine in scientific research are limited, the name "Hobart" appears in various scientific contexts, ranging from health research in Tasmania to studies on climate change and environmental issues in the region. These studies, although not directly related to Hobartine, reflect the diverse research activities associated with the name Hobart, such as examining serum 25‐(OH)D levels, public polarisation about climate change, and the role of medical physics in cancer research (Ding et al., 2010), (Lucas, 2018), (Ebert et al., 2018).
properties
Product Name |
Hobartine |
---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[[(1S,2R,5S)-4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H26N2/c1-13-8-9-15-11-17(13)19(22-20(15,2)3)10-14-12-21-18-7-5-4-6-16(14)18/h4-8,12,15,17,19,21-22H,9-11H2,1-3H3/t15-,17-,19+/m0/s1 |
InChI Key |
NSDQMUJDDVITQX-VDZJLULYSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C[C@@H]1[C@H](NC2(C)C)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=CCC2CC1C(NC2(C)C)CC3=CNC4=CC=CC=C43 |
synonyms |
3-((1S,5S)-(4,4,8-trimethylbicyclo(3.3.1)non-7-en-2-yl)methyl)-2,3-dihydro-1H-indole hobartine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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